molecular formula C9H7F3N2O B2469112 N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide CAS No. 1548595-54-5

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

Cat. No. B2469112
M. Wt: 216.163
InChI Key: PGURIZFYPUSJMS-UHFFFAOYSA-N
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Description

“N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Molecular Interactions Studies

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been studied for its interactions at the molecular level. Research has explored the density, viscosity, and ultrasonic velocity of this compound in ethanol solutions at various temperatures. These studies help in understanding the molecular interactions and the nature of solute impact on solvent structure (Tekade et al., 2015).

Synthesis of Quinolines and Related Compounds

This compound plays a role in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation process involving tertiary and secondary enamides, including N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide, leads to the creation of 2-pyridones and 2-chloropyridines, highlighting its utility in chemical synthesis (Hayes & Meth–Cohn, 1979).

Modification of Biologically Active Compounds

Research has investigated the modification of biologically active compounds using fragments of this chemical. An approach was suggested to modify γ-carbolines with 2-trifluoromethylimidazo[1,2-a]pyridin-3-ylpropionamide fragments, indicating the compound's potential in modifying the structure and activity of biological molecules (Bachurin et al., 2013).

Intermediate in Polysubstituted Pyrroles and Pyridines Synthesis

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been used as an intermediate in the synthesis of polysubstituted pyrroles and pyridines. This demonstrates its importance in the creation of complex chemical structures for various applications (Cacchi et al., 2008).

Trifluoromethylation of Enamides

The compound has been involved in studies focusing on C(sp2)-H trifluoromethylation of enamides. This process is crucial for accessing trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones, and other heterocycles, highlighting its role in the development of new chemical entities (Krishnamurti et al., 2018).

properties

IUPAC Name

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-2-8(15)14-6-3-4-7(13-5-6)9(10,11)12/h2-5H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGURIZFYPUSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

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